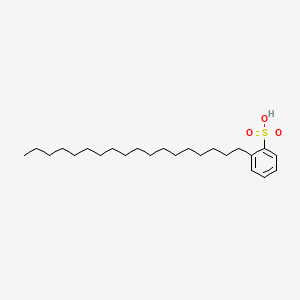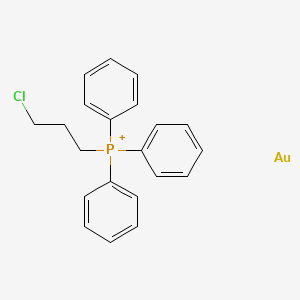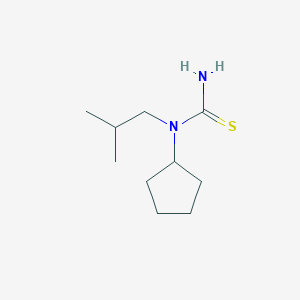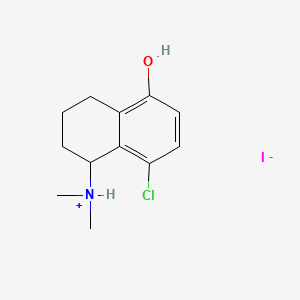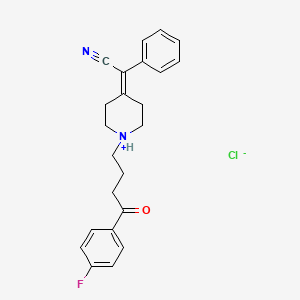
Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a p-fluorobenzoyl group, a piperidylidene moiety, and a phenyl group, all connected through an acetonitrile backbone. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride typically involves multiple steps:
Formation of the p-fluorobenzoyl intermediate: This step involves the reaction of p-fluorobenzoyl chloride with a suitable nucleophile to form the p-fluorobenzoyl intermediate.
Attachment of the propyl chain: The intermediate is then reacted with a propylating agent to introduce the propyl chain.
Formation of the piperidylidene moiety: The propylated intermediate undergoes cyclization with a piperidine derivative to form the piperidylidene ring.
Introduction of the phenyl group: The final step involves the reaction of the piperidylidene intermediate with a phenylating agent to introduce the phenyl group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the p-fluorobenzoyl intermediate and other reagents are synthesized and purified.
Continuous flow reactions: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification and crystallization: The final product is purified through crystallization and other separation techniques to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the p-fluorobenzoyl group.
科学的研究の応用
Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Uniqueness
Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This uniqueness makes it suitable for a wide range of applications in different scientific fields.
特性
CAS番号 |
97805-03-3 |
|---|---|
分子式 |
C23H24ClFN2O |
分子量 |
398.9 g/mol |
IUPAC名 |
2-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-1-ium-4-ylidene]-2-phenylacetonitrile;chloride |
InChI |
InChI=1S/C23H23FN2O.ClH/c24-21-10-8-20(9-11-21)23(27)7-4-14-26-15-12-19(13-16-26)22(17-25)18-5-2-1-3-6-18;/h1-3,5-6,8-11H,4,7,12-16H2;1H |
InChIキー |
LHMDSBDHRXPARH-UHFFFAOYSA-N |
正規SMILES |
C1C[NH+](CCC1=C(C#N)C2=CC=CC=C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


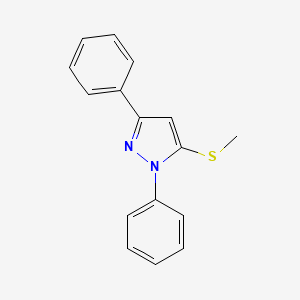
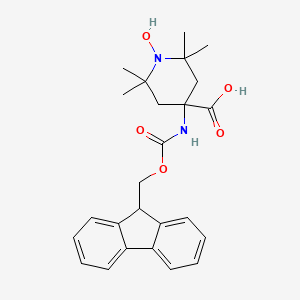
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
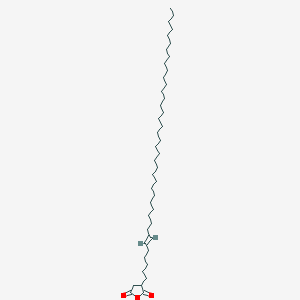
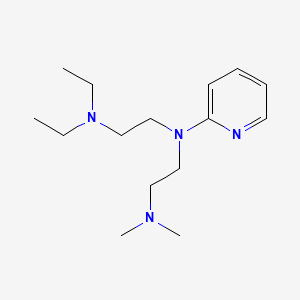
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
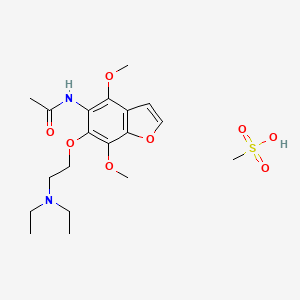
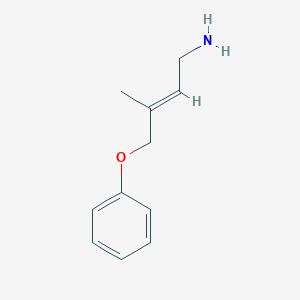
(2-propanolato)-](/img/structure/B13783339.png)
